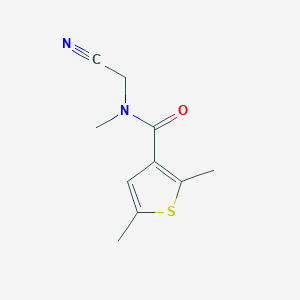
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex and diverse. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is known for its versatility in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Metabolism and Excretion Studies
Compounds similar in complexity to the one mentioned have been studied for their metabolism and excretion in animal models, with potential implications for understanding the metabolic pathways in humans. For instance, studies on the metabolism and excretion of HSP90 inhibitors in rats and dogs reveal extensive metabolization primarily via hydroxylation, O-demethylation, and glutathione conjugation, which could be relevant for investigating similar compounds (Lin Xu et al., 2013).
Biomonitoring and Exposure Assessment
Research into the exposure of humans to various chemical agents, including heterocyclic amines and pesticides, suggests methods that could be adapted for biomonitoring of exposure to complex chemical compounds. Analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for detecting and quantifying these compounds in biological samples, offering a pathway for assessing exposure and potential toxicological effects (Kateryna Babina et al., 2012).
Toxicokinetics and Toxicological Analysis
Case studies involving acute poisoning by specific chemical compounds highlight the importance of toxicokinetic studies and post-mortem toxicological analysis. These studies provide insights into the distribution, metabolism, and potential toxicity of chemical agents, which could be applied to research on novel compounds (Takeshi Saito et al., 2013).
properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-16-12(9-23-10)15(21)20-7-6-11(8-20)22-14-5-4-13(17-18-14)19(2)3/h4-5,9,11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURQQFGIDKISJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2764314.png)

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)





![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)

![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)

